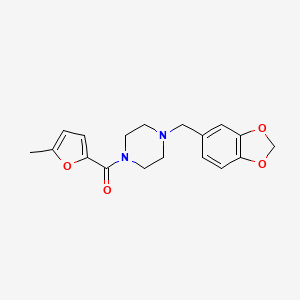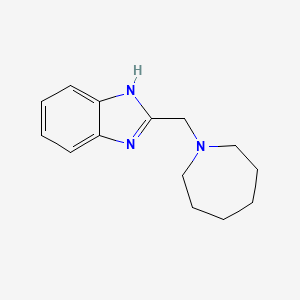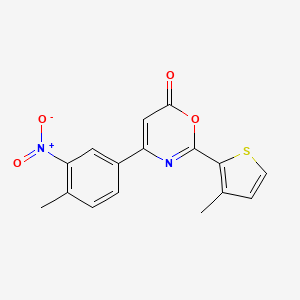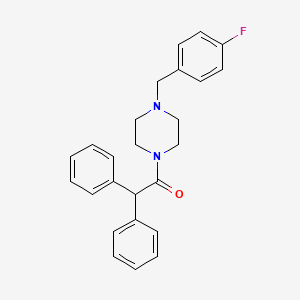
5-(2-chloro-4-nitrophenyl)-2-furonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-chloro-4-nitrophenyl)-2-furonitrile, also known as CNF, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CNF is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a crucial role in regulating cellular signaling pathways.
Mécanisme D'action
5-(2-chloro-4-nitrophenyl)-2-furonitrile exerts its inhibitory effect on PTPs by binding to the catalytic site of the enzyme. This binding prevents the dephosphorylation of target proteins, leading to the activation of downstream signaling pathways. The specificity of 5-(2-chloro-4-nitrophenyl)-2-furonitrile for PTPs is due to its unique chemical structure, which allows it to fit into the active site of the enzyme.
Biochemical and Physiological Effects:
Studies have shown that 5-(2-chloro-4-nitrophenyl)-2-furonitrile can induce apoptosis in cancer cells by activating the JNK and p38 MAPK signaling pathways. In addition, 5-(2-chloro-4-nitrophenyl)-2-furonitrile can inhibit the proliferation of cancer cells by inducing cell cycle arrest. 5-(2-chloro-4-nitrophenyl)-2-furonitrile has also been shown to have anti-inflammatory effects by inhibiting the activity of PTPs that regulate the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-(2-chloro-4-nitrophenyl)-2-furonitrile in lab experiments is its high potency and specificity for PTPs. This allows for the selective inhibition of specific PTPs without affecting other cellular processes. However, 5-(2-chloro-4-nitrophenyl)-2-furonitrile can be toxic at high concentrations, which can limit its use in certain experiments. In addition, the synthesis of 5-(2-chloro-4-nitrophenyl)-2-furonitrile can be challenging and time-consuming, which can limit its availability.
Orientations Futures
There are several future directions for research on 5-(2-chloro-4-nitrophenyl)-2-furonitrile. One area of interest is the development of 5-(2-chloro-4-nitrophenyl)-2-furonitrile analogs with improved potency and selectivity for specific PTPs. Another area of interest is the use of 5-(2-chloro-4-nitrophenyl)-2-furonitrile in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their efficacy. Furthermore, the potential use of 5-(2-chloro-4-nitrophenyl)-2-furonitrile in the treatment of autoimmune disorders and diabetes warrants further investigation. Overall, 5-(2-chloro-4-nitrophenyl)-2-furonitrile has the potential to be a valuable tool in the development of novel therapeutics for a variety of diseases.
Méthodes De Synthèse
5-(2-chloro-4-nitrophenyl)-2-furonitrile can be synthesized by a multi-step process that involves the reaction of 2-chloro-4-nitrophenol with furfural in the presence of a catalyst. The resulting intermediate is then treated with sodium hydroxide to yield 5-(2-chloro-4-nitrophenyl)-2-furonitrile. The purity of 5-(2-chloro-4-nitrophenyl)-2-furonitrile can be improved by recrystallization and column chromatography.
Applications De Recherche Scientifique
5-(2-chloro-4-nitrophenyl)-2-furonitrile has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and diabetes. Studies have shown that 5-(2-chloro-4-nitrophenyl)-2-furonitrile can selectively inhibit PTPs, which are overexpressed in many types of cancer cells. By inhibiting PTPs, 5-(2-chloro-4-nitrophenyl)-2-furonitrile can activate signaling pathways that induce apoptosis and inhibit cell proliferation.
Propriétés
IUPAC Name |
5-(2-chloro-4-nitrophenyl)furan-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClN2O3/c12-10-5-7(14(15)16)1-3-9(10)11-4-2-8(6-13)17-11/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMUPTNUZGYCCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)C2=CC=C(O2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chloro-4-nitrophenyl)furan-2-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[(2,2-dimethylpropanoyl)amino]-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B5881808.png)
![N'-[(5-nitro-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5881816.png)

![1-[2-(2-allylphenoxy)ethyl]-4-methylpiperazine](/img/structure/B5881830.png)
![N-{[(4-ethoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5881843.png)
![4-chloro-1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5881854.png)



![3-isopropoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5881879.png)
![N-[4-(dimethylamino)phenyl]-4-isopropylbenzamide](/img/structure/B5881889.png)


![2,4-dimethyl-N-phenyl-4H-pyrazolo[1,5-a]benzimidazole-3-carbothioamide](/img/structure/B5881905.png)